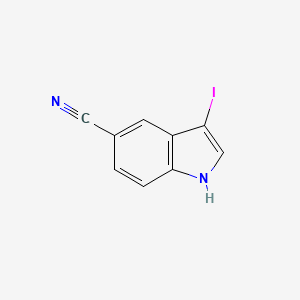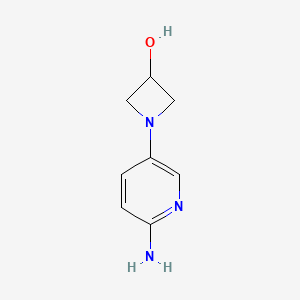
1-(6-Aminopyridin-3-yl)azetidin-3-ol
Overview
Description
“1-(6-Aminopyridin-3-yl)azetidin-3-ol” is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “1-(6-Aminopyridin-3-yl)azetidin-3-ol” can be represented by the InChI code: 1S/C8H11N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Aminopyridin-3-yl)azetidin-3-ol” include a molecular weight of 165.19 g/mol . The compound is stored at a temperature of 28°C .
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Adem et al. (2022) explored the synthesis of novel azetidin derivatives, including compounds structurally related to 1-(6-Aminopyridin-3-yl)azetidin-3-ol. These compounds demonstrated significant antibacterial and antifungal activities, comparable to reference drugs, highlighting their potential in antimicrobial applications. The molecular docking study also identified interactions with synthesized derivatives, indicating their biological relevance (Adem, Boda, Sirgamalla, & Macha, 2022).
Modifications for Reducing Mutagenicity and Drug-Drug Interaction
Palmer et al. (2012) discussed structural modifications of a compound containing 3-methoxy-2-aminopyridine, structurally similar to 1-(6-Aminopyridin-3-yl)azetidin-3-ol, to reduce mutagenic potential and drug-drug interaction. This highlights the significance of structural adjustments in enhancing the safety profile of related compounds (Palmer et al., 2012).
Antibacterial Agents Development
A 1994 study by Frigola et al. explored the synthesis and biological activity of azetidinylquinolones, which include structural elements of 1-(6-Aminopyridin-3-yl)azetidin-3-ol. The study demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Frigola et al., 1994).
Reactions with Nucleophiles
Podlech and Seebach (1995) explored the reactions of azetidin-3-ones with nucleophiles, yielding products like amino-alcohol and amino-acid derivatives. This research demonstrates the versatility of azetidin-3-ones, related to 1-(6-Aminopyridin-3-yl)azetidin-3-ol, in chemical synthesis (Podlech & Seebach, 1995).
Polymerization Studies
Schacht and Goethals (1974) investigated the polymerization of azetidine, a structural relative of 1-(6-Aminopyridin-3-yl)azetidin-3-ol. The study provides insights into the potential of such compounds in polymer science (Schacht & Goethals, 1974).
Crystal and Molecular Structure Analysis
Ramakumar, Venkatesan, and Rao (1977) conducted a study on the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol, which is structurally related to the compound . Understanding the crystal structure can provide insights into the physical and chemical properties of similar compounds (Ramakumar, Venkatesan, & Rao, 1977).
Minisci Reaction Applications
Duncton et al. (2009) utilized a Minisci reaction to introduce azetidin-3-yl groups into heteroaromatic bases, demonstrating the utility of such reactions in modifying compounds like 1-(6-Aminopyridin-3-yl)azetidin-3-ol for drug discovery (Duncton et al., 2009).
Synthesis and Biological Evaluation
Rao, Prasad, and Rao (2013) synthesized and evaluated a novel azetidine derivative for antibacterial and antifungal activity. This study underscores the biological significance of azetidine derivatives, including those related to 1-(6-Aminopyridin-3-yl)azetidin-3-ol (Rao, Prasad, & Rao, 2013).
properties
IUPAC Name |
1-(6-aminopyridin-3-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8-2-1-6(3-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRJBQHMWFCVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CN=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Aminopyridin-3-yl)azetidin-3-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


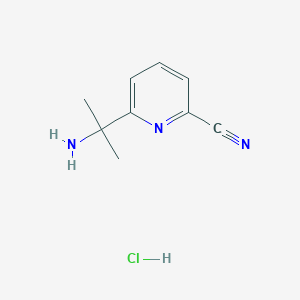


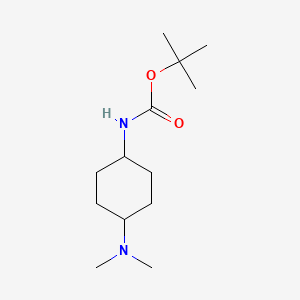

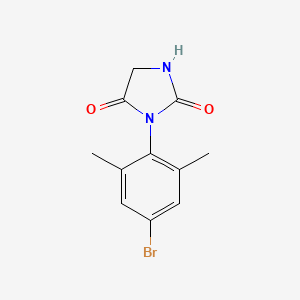
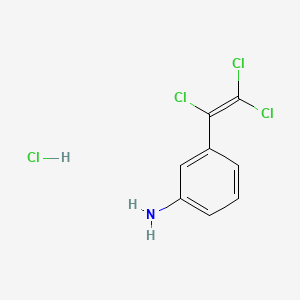
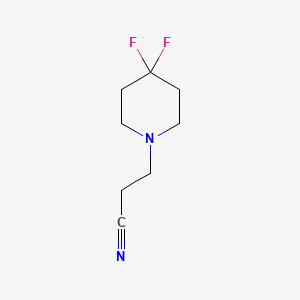

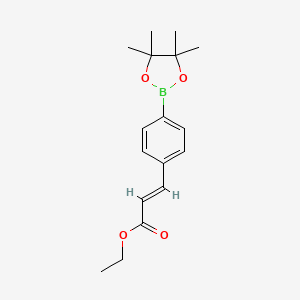
![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)
